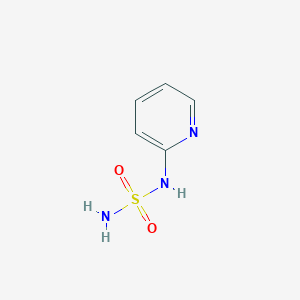
Pyridine-2sulfamic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2sulfamic acid amide is a heterocyclic compound that features a pyridine ring substituted with a sulfamoylamino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2sulfamic acid amide typically involves the reaction of 2-aminopyridine with sulfamoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the sulfamoyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2sulfamic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Pyridine-2sulfamic acid amide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine-2sulfamic acid amide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfamoylamino group plays a crucial role in binding to the active site of enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Sulfapyridine: Another sulfonamide antibiotic with a similar structure but different applications.
2-Aminopyridine: The precursor to Pyridine-2sulfamic acid amide, used in various organic syntheses.
Sulfanilamide: A simpler sulfonamide used in the treatment of bacterial infections.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H7N3O2S |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
2-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C5H7N3O2S/c6-11(9,10)8-5-3-1-2-4-7-5/h1-4H,(H,7,8)(H2,6,9,10) |
Clé InChI |
OAAFRYCMKRINHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


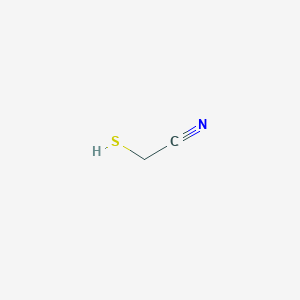
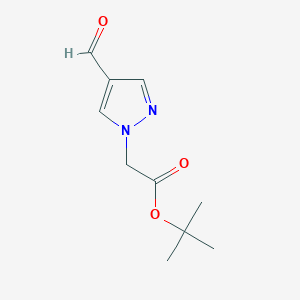
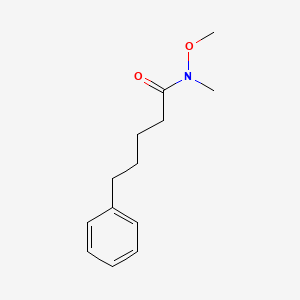



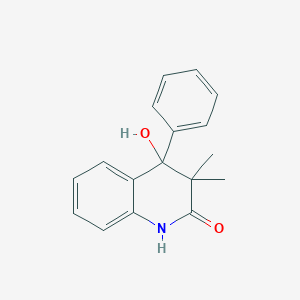
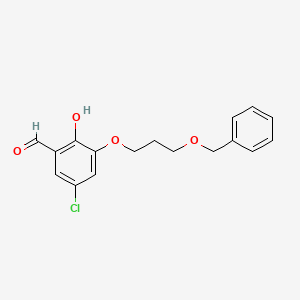
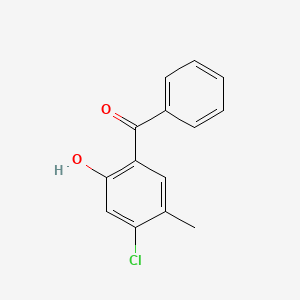
![6-(2,4-difluorophenoxy)-2H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8634915.png)
![N-{2-[4-(Phenylacetyl)phenyl]propan-2-yl}acetamide](/img/structure/B8634924.png)
![N-[3-(2-bromo-1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B8634925.png)
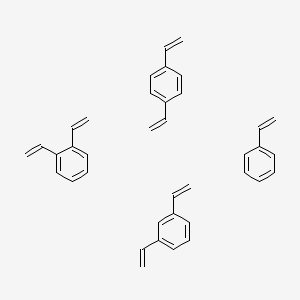
![10-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8634942.png)
